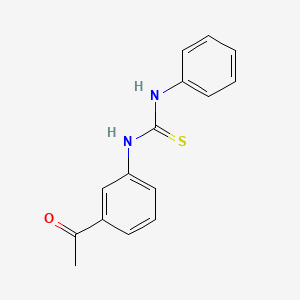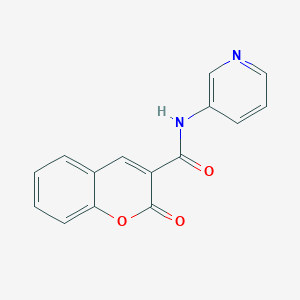![molecular formula C21H28N4O2S B5623074 9-[(5-ethyl-3-thienyl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623074.png)
9-[(5-ethyl-3-thienyl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of spiroheterocycles, specifically 1-oxa-4,9-diazaspiro[5.5]undecanes, which have been explored for their potential in treating various disorders due to their complex molecular structure and the presence of multiple reactive sites (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves intramolecular spirocyclization reactions, leveraging various starting materials and conditions to achieve the desired structural complexity. A notable example includes the intramolecular spirocyclization of 4-substituted pyridines, demonstrating an efficient pathway to 3,9-diazaspiro[5.5]undecane derivatives (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Structural analysis and characterization of diazaspiro[5.5]undecane derivatives are crucial for understanding their chemical behavior and potential applications. Advanced techniques such as crystal X-ray diffraction and NMR spectroscopy play a vital role in elucidating the detailed molecular structure, including stereoisomerism and conformational preferences (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives is influenced by their unique structural features, including the presence of multiple nitrogen atoms and the spirocyclic framework. These compounds participate in a variety of chemical reactions, such as Michael addition reactions, to further modify their structure and introduce new functional groups (Aggarwal, Vij, & Khurana, 2014).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystallinity, are critical for their application in various fields. These properties can be tailored by modifying the molecular structure, thereby affecting the compound's pharmacokinetic profile and bioavailability (Clark et al., 1983).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for the compound's function and stability. The spirocyclic and diaza components of the structure significantly contribute to the compound's unique chemical behavior and its interaction with biological targets (Yang et al., 2009).
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
9-(5-ethylthiophene-3-carbonyl)-2-[2-(1H-imidazol-5-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-2-18-11-16(13-28-18)20(27)24-9-6-21(7-10-24)5-3-19(26)25(14-21)8-4-17-12-22-15-23-17/h11-13,15H,2-10,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLMFQPMLMGJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CN4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(5-ethyl-3-thienyl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,6-dimethyl-4-pyridinyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5623002.png)
![3-chloro-4-fluoro-N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5623007.png)
![2-cyclopentyl-9-[3-(dimethylamino)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623012.png)


![N,N-diethyl-3-[5-(methoxymethyl)-3-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5623039.png)
![1-[4-(ethylamino)-2-pyrimidinyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5623041.png)
![3-[3-(1H-imidazol-1-yl)propyl]-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5623047.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5623051.png)

![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5623078.png)


![2-methyl-N-{3-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B5623088.png)